![molecular formula C17H27ClN2O4 B1383871 N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride CAS No. 57898-79-0](/img/structure/B1383871.png)
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride
Descripción general
Descripción
“N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride” is also known as Acebutolol hydrochloride . It has a molecular weight of 372.89 .
Synthesis Analysis
The synthesis of this compound generally involves a Fries reaction, which requires high reaction temperatures, multiple solvents, and tedious post-treatment steps .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H28N2O4 . The InChI code for this compound is 1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) .Chemical Reactions Analysis
The synthesis of this compound involves a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.43 .Aplicaciones Científicas De Investigación
Cardiovascular Medicine
Acebutolol Hydrochloride is utilized in the treatment of hypertension and arrhythmias . It functions by selectively blocking beta-1 adrenergic receptors in the heart, reducing the effects of adrenaline and lowering heart rate and blood pressure . Its cardioselectivity makes it a preferred choice for patients with respiratory issues like asthma, where non-selective beta-blockers could exacerbate symptoms.
Pharmacokinetics and Drug Metabolism
In drug metabolism studies, Acebutolol Hydrochloride is examined for its biotransformation into active metabolites. One such metabolite, diacetolol , has similar pharmacological activity and is subject to research for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .
Enantioselective Synthesis
The compound’s synthesis involves chiral centers, making it a subject of study in enantioselective synthesis research. The production of its enantiomerically pure forms is crucial since different enantiomers can have distinct biological activities. This research has implications for improving the efficacy and safety profiles of chiral drugs .
Molecular Pharmacology
At the molecular level, Acebutolol Hydrochloride is used to study the interaction between drugs and beta receptors . Understanding this interaction helps in the design of new beta-blockers with better selectivity and fewer side effects. It also aids in elucidating the mechanisms of drug action and resistance .
Analytical Chemistry
In analytical chemistry, Acebutolol Hydrochloride serves as a reference standard for quality control and method development . It is used to calibrate instruments and validate methods for the detection and quantification of related substances in pharmaceutical preparations .
Neuropharmacology
Research in neuropharmacology explores the effects of Acebutolol Hydrochloride on the nervous system, particularly its potential anxiolytic properties . Studies investigate its influence on neurotransmitters and its possible use in treating anxiety disorders where beta-blockers can be beneficial .
Experimental Therapeutics
Emerging research explores the use of Acebutolol Hydrochloride in experimental therapeutics for conditions beyond its traditional cardiovascular applications. This includes its potential role in cancer therapy , where beta-blockers are being investigated for their effects on tumor growth and metastasis .
Propiedades
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-5-17(22)19-13-6-7-16(15(8-13)12(4)20)23-10-14(21)9-18-11(2)3;/h6-8,11,14,18,21H,5,9-10H2,1-4H3,(H,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRNEYQABUHJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



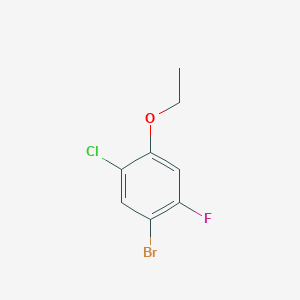
![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)
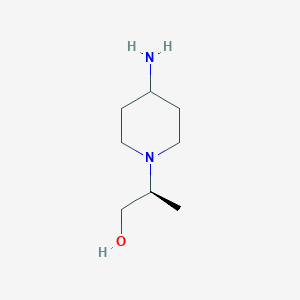
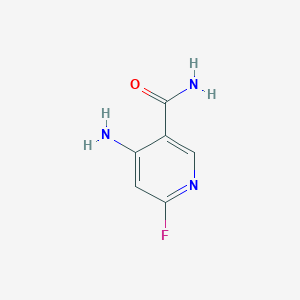
![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)
![4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383798.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)
![(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383800.png)
![2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383801.png)
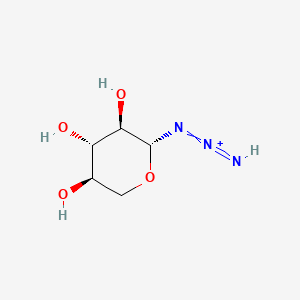

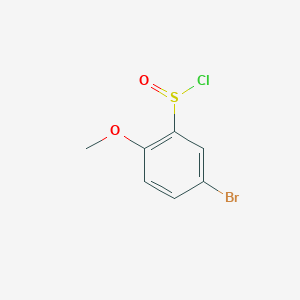
![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)
![2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1383811.png)